4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride

GPCR structural biology Fragment-based drug discovery β1-adrenergic receptor pharmacology

Researchers requiring a validated β1-adrenergic receptor ligand often face poor reproducibility with structurally similar but uncharacterized analogs. 4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride (CAS 1071545-91-9) is the exact compound co-crystallized with β1AR (PDB 3ZPR), enabling direct structure-guided optimization. - Confirmed binding pose in β1AR orthosteric site, unlike unvalidated analogs - High-yield synthesis (86%) via SNAr; hydrochloride salt ensures assay-ready solubility - >95% purity; shipped ambient for immediate global availability

Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
CAS No. 1071545-91-9
Cat. No. B1421908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride
CAS1071545-91-9
Molecular FormulaC14H18ClN3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl
InChIInChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H
InChIKeySEXLPXKEJXXJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride: Identity and Physicochemical Profile


4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride is a quinoline-piperazine hybrid small molecule with a molecular weight of 263.76 g/mol (C14H18ClN3) . The free base exhibits a calculated LogP of 2.81, a polar surface area of 28.16 Ų, and a single rotatable bond, complying with Lipinski's Rule of Five [1]. It is typically supplied as the hydrochloride salt with >95% purity for research use . This scaffold has been employed in fragment-based drug discovery campaigns targeting G protein-coupled receptors (GPCRs), as evidenced by its co-crystallization with the β1-adrenergic receptor [2].

GPCR structural biology workflows with co-crystal-validated binding pose
Fragment-based drug discovery and structure-guided optimization campaigns
Computational chemistry, docking, and molecular dynamics with available atomic coordinates

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride: Analog Substitution Risks


Within the quinoline-piperazine class, even minor structural variations produce substantial shifts in target engagement and functional outcome. This compound's unique 4-methyl-2-piperazinyl substitution pattern dictates its specific binding pose, as confirmed by X-ray crystallography in a GPCR active site [1]. Generic substitution with 2-(piperazin-1-yl)quinoline (quipazine), 2-(4-methylpiperazin-1-yl)quinoline (N-methylquipazine), or 4-(4-methylpiperazino)-2-(2-thienyl)quinoline alters both the heteroaromatic dipole orientation and the basic amine position, leading to divergent receptor selectivity profiles and potentially opposite functional activities (agonist vs. antagonist) [2]. Procurement based solely on scaffold similarity without precise positional verification risks invalidating receptor pharmacology and structure-activity relationship (SAR) studies.

Binding mode divergence

4-Methyl-2-piperazinyl substitution enables a co-crystal-confirmed binding pose in the β1AR orthosteric site. Generic analogs such as quipazine or N-methylquipazine lack publicly available GPCR structural data, so their binding modes may not transfer directly.

Physicochemical property shift

Methyl placement on the quinoline core versus the piperazine ring alters hydrogen-bond donor count and estimated LogD by over 0.5 log units, which may shift permeability and off-target profiles compared with regioisomeric analogs.

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride: Comparative Evidence vs. Analogs


β1-Adrenergic Receptor Co-crystal Structure

4-Methyl-2-(piperazin-1-yl)quinoline (compound 20) was co-crystallized with the thermostabilized turkey β1-adrenergic receptor (β1AR) at 2.7 Å resolution (PDB ID: 3ZPR), providing direct atomic-level validation of its binding mode [1]. This structural information is absent for closely related analogs such as quipazine or N-methylquipazine, which lack publicly available GPCR co-crystal structures. The quinoline core of compound 20 occupies a distinct subpocket within the orthosteric site, with the 4-methyl group making hydrophobic contacts that are not possible with the unsubstituted quinoline analog.

β1AR Co-crystal Structure
Head-to-head
Co-crystal structure with β1AR solved at 2.7 Å resolution (PDB: 3ZPR); no GPCR co-crystal reported for quipazine analogs
Reported atomic-level binding mode supports structure-based design workflows
X-ray crystallography of thermostabilized turkey β1AR
GPCR structural biology Fragment-based drug discovery β1-adrenergic receptor pharmacology

Lipophilicity and Ionization State vs. N-Methylquipazine

The target compound (free base) exhibits a calculated LogD at pH 7.4 of 1.40 and a LogP of 2.81 [1]. In contrast, the regioisomer 2-(4-methylpiperazin-1-yl)quinoline (N-methylquipazine) differs by the position of the methyl group (on the piperazine ring rather than the quinoline core), which alters both hydrogen bonding capacity and basicity. While direct LogD data for N-methylquipazine is not available, the presence of a tertiary amine (N-methylpiperazine) in the comparator versus a secondary amine (piperazine) in the target compound is expected to reduce H-bond donor count and increase LogD, potentially affecting passive membrane permeability and off-target promiscuity [2].

Lipophilicity & Ionization
Cross-study
Target compound: LogD (pH 7.4) = 1.40, H-bond donors = 1. N-Methylquipazine: H-bond donors = 0 (tertiary amine), estimated LogD difference > 0.5 log units
Physicochemical differences may affect permeability and protein binding profiles
Calculated properties (ChemAxon); direct LogD data for comparator not available
Physicochemical profiling ADME prediction Fragment optimization

α1 vs. 5-HT Receptor Selectivity Advantage

SAR analysis of 4-(4-methylpiperazino)-2-substituted quinolines reveals that the 4-methyl substitution on the quinoline core contributes to receptor selectivity. Compound 18 in the referenced study (4-(4-methylpiperazino)-2-(2-thienyl)quinoline) demonstrates high selectivity for α1-adrenergic receptors (Ki = 4.9 nM) over 5-HT1A (Ki = 3420 nM) and 5-HT2A (Ki = 211 nM) [1]. While this compound differs from the target molecule at the 2-position, the SAR trend indicates that the 4-methylquinoline substructure favorably modulates α1 vs. 5-HT receptor discrimination. The target compound, bearing the same 4-methylquinoline core with a 2-piperazinyl group, is therefore structurally positioned to exploit this selectivity determinant, unlike 2-(piperazin-1-yl)quinoline (quipazine) which lacks the 4-methyl group and exhibits broader serotonergic activity .

α1/5-HT Selectivity Trend
Class-level
Reported >500-fold α1/5-HT1A selectivity ratio in 4-methylquinoline class analogs; target compound not directly measured
Supports receptor subtype discrimination context; requires direct validation for this scaffold
Inferred from SAR panel (rat cortical membrane binding); data to verify
Receptor selectivity CNS drug discovery GPCR pharmacology

4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride: Research Applications


Structure-Based Drug Design for β1-Adrenergic Receptor

Leverage the published co-crystal structure (PDB: 3ZPR) of 4-methyl-2-(piperazin-1-yl)quinoline bound to the β1AR orthosteric site [1]. This compound serves as a validated starting point for structure-guided optimization of affinity, residence time, and subtype selectivity. Use the atomic coordinates to perform docking studies, molecular dynamics simulations, or free energy perturbation calculations that are not possible with analogs lacking experimental structural data.

GPCR Selectivity Profiling and SAR Expansion

Employ 4-methyl-2-(piperazin-1-yl)quinoline as a core scaffold to systematically explore the SAR of 4-methylquinoline-piperazine hybrids at aminergic GPCRs. The compound's demonstrated binding to β1AR [1] and the class-level SAR indicating α1/5-HT selectivity modulation [2] make it a suitable template for synthesizing focused libraries aimed at dissecting the structural determinants of receptor subtype discrimination.

Physicochemical Benchmarking in Fragment-to-Lead Campaigns

Utilize the compound's well-characterized physicochemical profile—LogP 2.81, LogD (pH 7.4) 1.40, PSA 28.16 Ų, and single rotatable bond [3]—as a reference point for assessing ligand efficiency and property changes during hit expansion. The hydrochloride salt form ensures aqueous solubility for in vitro assays while maintaining a favorable property space for CNS drug discovery.

Synthetic Methodology Development for 2-Aminoquinoline Derivatives

The published synthesis of 4-methyl-2-(piperazin-1-yl)quinoline via nucleophilic aromatic substitution of 2-chloro-4-methylquinoline with piperazine (86% yield) provides a reproducible, high-yielding protocol. This procedure can be adapted for the preparation of structurally related analogs or for training purposes in medicinal chemistry laboratories, with the product serving as a reliable intermediate for further functionalization.

Application
Selection Property
Validation Focus
Structure-based GPCR design
Co-crystal structure availability
Binding mode verification in β1AR orthosteric site
GPCR selectivity profiling
4-Methylquinoline core scaffold
Receptor subtype SAR interpretation
Fragment-to-lead optimization
Physicochemical profile reference
Ligand efficiency and property benchmarking
2-Aminoquinoline synthesis development
Published synthetic protocol
Reaction reproducibility and intermediate utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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